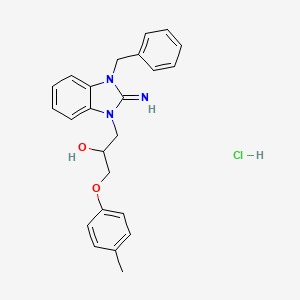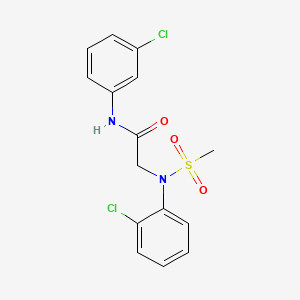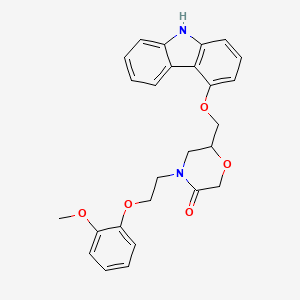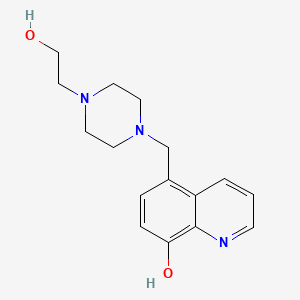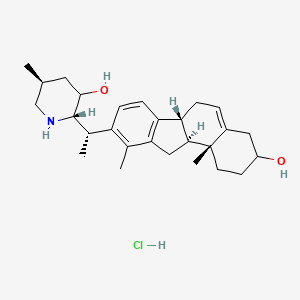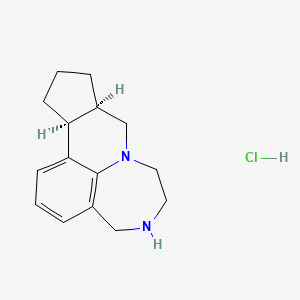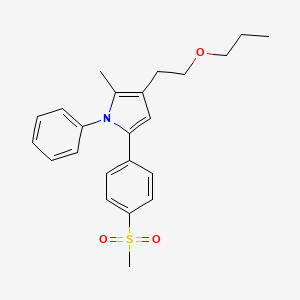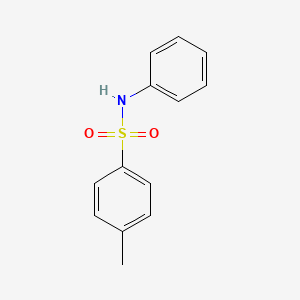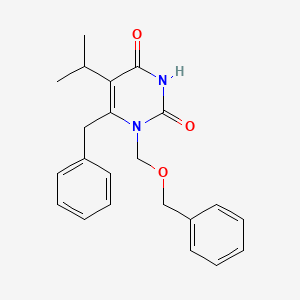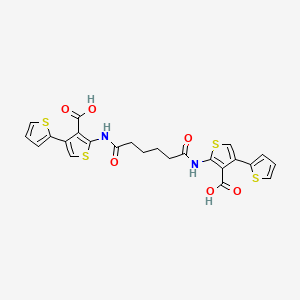
2-(苯并噻唑-2-基)-1,1,1,3,3,3-六氟丙烷
描述
2-(4’-Methylaminophenyl)Benzothiazole is a derivative of thioflavin-T, known for its high affinity for amyloid-beta fibrils. This compound has shown significant potential in the field of neuroimaging, particularly in the detection and study of Alzheimer’s disease .
科学研究应用
2-(4'-甲基氨基苯基)苯并噻唑具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和合成其他化合物的试剂。
生物学: 用于研究生物过程和相互作用,特别是在检测淀粉样β纤维方面。
医学: 应用于神经影像技术,用于检测和研究阿尔茨海默病。
工业: 用于生产各种工业化学品和材料
作用机制
2-(4'-甲基氨基苯基)苯并噻唑的作用机制与其对淀粉样β纤维的高亲和力有关。该化合物特异性地与这些纤维结合,从而可以检测和研究它们。 这种结合主要由与淀粉样β沉积物的特定相互作用决定,使其成为研究阿尔茨海默病的宝贵工具 .
准备方法
合成路线和反应条件
2-(4'-甲基氨基苯基)苯并噻唑的合成通常涉及在特定条件下使4'-甲基氨基苯基与苯并噻唑反应。 该反应在催化剂存在下并在受控温度和压力下进行,以确保获得所需的产物 .
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用工业级试剂和设备,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
2-(4'-甲基氨基苯基)苯并噻唑会发生多种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应的条件根据所需的产物而有所不同,但通常涉及受控温度和压力 .
形成的主要产物
相似化合物的比较
类似化合物
硫黄素T: 另一种对淀粉样β纤维具有高亲和力的化合物,用于类似的应用。
2-氨基苯并噻唑: 一种用途广泛的化合物,用于各种化学和生物学应用
独特性
2-(4'-甲基氨基苯基)苯并噻唑的独特性在于其不带电荷的性质以及高脑部进入和清除率,使其在神经影像学应用中特别有效 .
属性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJRKGXJBXPBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431602 | |
| Record name | BTA-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439858-28-3 | |
| Record name | BTA-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BTA-1 binds selectively and specifically to amyloid-β (Aβ) plaques. [, , , , , , ] This interaction is thought to occur through intercalation between the β-sheets of the amyloid fibrils. [, ] BTA-1 displays high affinity for Aβ aggregates, with a reported Kd of 5.8 nM in postmortem Alzheimer's disease (AD) brain homogenates, similar to its affinity for synthetic Aβ fibrils. [] This binding leads to an increase in fluorescence, allowing for visualization of Aβ plaques both in vitro and in vivo. [, , , ]
ANone: The articles primarily focus on the biological applications of BTA-1 and do not extensively discuss its material compatibility or stability under various non-biological conditions.
ANone: The provided research papers do not present information regarding any catalytic properties of BTA-1. The focus remains on its application as an imaging agent for Aβ plaques.
A: One study employed computational chemistry to identify new potential amyloid imaging tracers using BTA-1 as a reference compound. [] This study used molecular docking, molecular dynamics simulations, and MM/PBSA calculations to evaluate the binding affinities and stabilities of candidate compounds, highlighting the potential of computational chemistry in this field.
ANone: While the articles provided don’t present a systematic SAR study, certain structural aspects are highlighted:
- Neutral Charge: BTA-1's neutral charge, unlike its parent compound Thioflavin T, is crucial for its ability to cross the blood-brain barrier. [, , ]
- Hydroxyl Group (6-OH-BTA-1): The addition of a hydroxyl group at the 6-position in 6-OH-BTA-1 (PIB) was found to improve clearance from the brain without significantly affecting Aβ binding. [, , , ]
ANone: The provided research papers focus on the scientific aspects of BTA-1 and do not provide information regarding specific SHE regulations. As with all research chemicals, appropriate safety protocols and handling guidelines should be followed.
ANone: Several studies investigate the pharmacokinetic properties of BTA-1 and its derivatives:
- Brain Uptake and Clearance: BTA-1 exhibits rapid brain entry and clearance in mice, with brain uptake peaking at 2 minutes post-injection and decreasing significantly by 30 minutes. [, , ] This rapid clearance is considered advantageous for imaging purposes. [, , ]
- Metabolism: In humans, the liver is the primary organ for BTA-1 metabolism, with the hepatobiliary and renal systems being the major routes of clearance and excretion. [, ] Approximately 20% of the injected radioactivity is excreted in urine. []
- Metabolite Analysis: Around 75% of BTA-1 remains intact in plasma 30 minutes post-injection. []
ANone: Several in vitro and in vivo studies have been conducted to assess the efficacy of BTA-1 and its derivatives:
- In vitro: BTA-1 displays high binding affinity for both synthetic Aβ fibrils and postmortem AD brain homogenates. [, , , , ] In autoradiography studies on AD brain sections, BTA-1 selectively labels Aβ plaques. [, , , , ]
- Animal Models: BTA-1 successfully labeled Aβ plaques in vivo in transgenic mice models of AD. [, , , , ] In one study, intravenous injection of BTA-1 in mice resulted in specific staining of plaques detectable even 42 hours post-injection. []
- Clinical Trials: While no full clinical trials are described within the provided research papers, one study reports a PET scan of an AD patient and a healthy control using [11C]BTA-1. The AD patient exhibited higher tracer accumulation in the prefrontal, parietal, and striatal regions compared to the healthy control. []
ANone: The provided articles do not discuss any resistance mechanisms related to BTA-1. The focus is on its binding to Aβ plaques and its use as an imaging agent.
ANone: While the primary focus of the provided articles is not toxicological assessment, some information regarding the safety of BTA-1 is available:
- Human Studies: A study on the biodistribution and radiation dosimetry of [11C]BTA-1 in humans reported that the administration of the tracer was well-tolerated by all subjects, with no signs of adverse reactions. [] The effective radiation dose was deemed acceptable for research purposes. []
ANone: The provided articles primarily focus on the development and evaluation of BTA-1 and its derivatives as imaging agents. They do not delve into specific drug delivery or targeting strategies beyond the inherent ability of BTA-1 to cross the blood-brain barrier and bind to Aβ plaques.
A: BTA-1 itself acts as a biomarker for Aβ plaques. [, , , , , , ] Elevated uptake of radiolabeled BTA-1, as visualized by PET imaging, is considered a potential biomarker for preclinical AD and is being investigated for its ability to predict conversion from mild cognitive impairment to AD. [, , , , ]
ANone: Various analytical techniques are mentioned throughout the studies, including:
- Radiolabeling: BTA-1 is typically radiolabeled with carbon-11 ([11C]) or tritium ([3H]) for in vivo and in vitro studies, respectively. [, , , , , , , , , , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often in combination with radioactivity detection, is used for purification and analysis of BTA-1 and its derivatives. [, , , , , , , , , ]
- Mass Spectrometry (MS): MS, often coupled with HPLC (LC/MS), is employed to confirm the identity and analyze the structure of BTA-1 and its metabolites. [, ]
- Positron Emission Tomography (PET): PET imaging using radiolabeled BTA-1 is a key technique for visualizing and quantifying Aβ plaque burden in the brain. [, , , , , , , , , , ]
- Fluorescence Spectroscopy: The interaction of BTA-1 with Aβ fibrils results in enhanced fluorescence, which is used for in vitro binding assays and characterization. [, , , ]
- Autoradiography: Autoradiography on postmortem brain tissue sections is used to visualize the distribution and binding of radiolabeled BTA-1 to Aβ plaques. [, , , , , ]
ANone: The provided research papers focus on the biomedical applications of BTA-1 and do not contain information about its environmental impact or degradation.
ANone: The provided articles do not discuss the dissolution and solubility properties of BTA-1 in detail.
ANone: The provided research papers do not address the immunogenicity of BTA-1. Further research would be needed to evaluate its potential to elicit immune responses.
ANone: The research presented relies on standard infrastructure and resources for radiopharmaceutical development and evaluation:
- Radiochemistry Facilities: Access to cyclotrons or other particle accelerators is essential for the production of short-lived radioisotopes like carbon-11. [, , , , , , , , , , , ]
- PET Imaging Centers: PET scanners are crucial for in vivo studies using radiolabeled BTA-1 to visualize and quantify Aβ plaques. [, , , , , , , , , , ]
- Animal Models: Transgenic mouse models of AD are essential for preclinical evaluation of BTA-1 and other amyloid imaging agents. [, , , , ]
ANone: The development of BTA-1 and its derivatives represents a significant milestone in AD research:
- Early Attempts: Initial efforts focused on radiolabeled antibodies and large molecules like Congo red, but these faced challenges in crossing the blood-brain barrier. [, ]
- Thioflavin T Derivatives: The discovery that thioflavin T derivatives could be modified to cross the blood-brain barrier and bind to Aβ plaques was a major breakthrough. [, , ]
- PIB (6-OH-BTA-1): The development of PIB, a 6-hydroxylated derivative of BTA-1, further improved brain clearance and became a widely used amyloid imaging agent. [, , , , ]
ANone: The research on BTA-1 highlights the importance of cross-disciplinary collaboration in drug discovery and development:
- Medicinal Chemistry: Synthesis and optimization of BTA-1 derivatives require expertise in medicinal chemistry. [, , , , , , , , , , , , , ]
- Radiochemistry: Radiolabeling of BTA-1 and development of efficient radiosynthesis methods are crucial for in vivo imaging studies. [, , , , , , , , , , , , ]
- Neuroscience: Understanding the role of Aβ plaques in AD and the potential of BTA-1 as an early diagnostic tool involves collaboration with neuroscientists. [, , , , , , , , , , , , , ]
- Imaging Physics: Development and optimization of PET imaging protocols, data analysis methods, and quantitative assessment techniques require expertise in imaging physics. [, , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


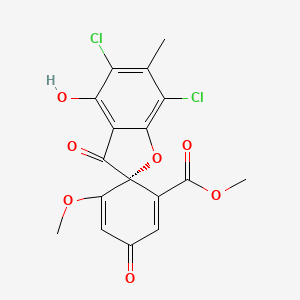
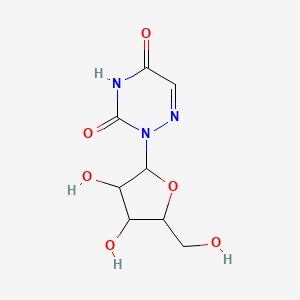
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B1663097.png)
